The Synthesis, History, and Biological Potential of 5-(4-chlorophenyl)-1H-tetrazole: A Technical Overview
The Synthesis, History, and Biological Potential of 5-(4-chlorophenyl)-1H-tetrazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history, synthesis, and potential biological applications of 5-(4-chlorophenyl)-1H-tetrazole. While the specific discovery of this compound is not well-documented in publicly available literature, the history of the tetrazole ring system dates back to the late 19th century. This guide details the evolution of synthetic methodologies for 5-substituted-1H-tetrazoles, with a focus on the prevalent [3+2] cycloaddition reaction. Although extensive biological data for the parent compound is limited, this document explores the diverse biological activities of its derivatives, including their potential as anticancer and enzyme inhibitory agents. Detailed experimental protocols for the synthesis and a common biological assay are provided, alongside structured data tables and visualizations to facilitate understanding and further research.
Introduction: The Significance of the Tetrazole Moiety
Tetrazole derivatives are a prominent class of nitrogen-rich heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1] The tetrazole ring, a five-membered aromatic system with four nitrogen atoms and one carbon atom, is a bioisostere of the carboxylic acid group.[1] This bioisosteric relationship allows tetrazole-containing compounds to mimic the biological activity of their carboxylic acid counterparts while often exhibiting improved metabolic stability and pharmacokinetic properties.[1] Consequently, the tetrazole scaffold is a key component in a number of approved drugs and a frequent subject of drug discovery programs.
History and Discovery
The history of tetrazoles began in 1885 with the first synthesis of a tetrazole derivative by the Swedish chemist J. A. Bladin.[1] A pivotal advancement in the synthesis of 5-substituted 1H-tetrazoles, the class to which 5-(4-chlorophenyl)-1H-tetrazole belongs, was the development of the [3+2] cycloaddition reaction between a nitrile and an azide.[1] Early iterations of this reaction often involved hazardous reagents like hydrazoic acid. A significant improvement was reported in 1958 by Finnegan and co-workers, who developed a safer and more efficient protocol using sodium azide and ammonium chloride in dimethylformamide (DMF).[1] This foundational work has been the basis for numerous modern synthetic approaches.
While the specific first synthesis and characterization of 5-(4-chlorophenyl)-1H-tetrazole is not clearly documented in readily available scientific literature, its synthesis falls under the well-established methodologies for creating 5-aryl-1H-tetrazoles.
Synthesis of 5-(4-chlorophenyl)-1H-tetrazole
The most common and versatile method for the synthesis of 5-(4-chlorophenyl)-1H-tetrazole is the [3+2] cycloaddition of 4-chlorobenzonitrile with an azide source. Various catalysts and reaction conditions have been developed to improve the efficiency, safety, and environmental footprint of this transformation.
General Synthesis Workflow
The overall synthetic strategy involves the reaction of a nitrile with an azide, often facilitated by a catalyst, to form the tetrazole ring.
Experimental Protocols
This method utilizes a Lewis acid catalyst and microwave irradiation to accelerate the reaction.
Materials:
-
4-chlorobenzonitrile
-
Sodium azide (NaN₃)
-
Scandium(III) triflate (Sc(OTf)₃)
-
Isopropanol
-
Water
-
Saturated aqueous sodium bicarbonate
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a 30 mL Pyrex microwave reaction tube, add 4-chlorobenzonitrile (274 mg, 2 mmol), NaN₃ (260 mg, 4 mmol), and Sc(OTf)₃ (197 mg, 0.4 mmol).[2]
-
Add 8 mL of a 3:1 isopropanol-water mixture to the reaction tube and seal it.[2]
-
Place the reaction tube in a microwave reactor and heat to 160°C for 1 hour with magnetic stirring.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 50:50 ether-hexane mobile phase.[2]
-
Upon completion, cool the reaction mixture and dilute it with 20 mL of saturated aqueous sodium bicarbonate.[2]
-
Extract the aqueous mixture with ethyl acetate (2 x 15 mL).[2]
-
Acidify the aqueous phase to pH ≤ 2 with concentrated hydrochloric acid under ice bath cooling.[2]
-
Extract the resulting precipitate with ethyl acetate (3 x 15 mL).[2]
-
Combine all organic phases and dry over anhydrous sodium sulfate.[2]
-
Concentrate the organic phase by rotary evaporation under reduced pressure at 40°C.[2]
-
Purify the crude product by recrystallization from ethyl acetate and hexane.[2]
This protocol employs a heterogeneous catalyst, which can simplify product purification.
Materials:
-
4-chlorobenzonitrile
-
Sodium azide (NaN₃)
-
Nano-TiCl₄·SiO₂ catalyst
-
Dimethylformamide (DMF)
-
4N Hydrochloric acid
-
Chloroform
-
Ice water
Procedure:
-
Add nano-TiCl₄·SiO₂ (0.1 g) to a mixture of 4-chlorobenzonitrile (1 mmol) and sodium azide (2 mmol) in 5 mL of DMF.[3]
-
Reflux the mixture for the time specified in the characterization table (typically 2 hours).[3]
-
Monitor the reaction completion by TLC.[3]
-
Cool the mixture to room temperature and remove the catalyst by filtration.[3]
-
To the filtrate, add ice water and 5 mL of 4N HCl to precipitate the product.[3]
-
Wash the resulting white solid with cold chloroform to yield the pure tetrazole.[3]
Physicochemical and Spectral Data
Below is a summary of the key physicochemical and spectral properties of 5-(4-chlorophenyl)-1H-tetrazole.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClN₄ | [4] |
| Molecular Weight | 180.59 g/mol | [4] |
| CAS Number | 16687-61-9 | [4] |
| Melting Point | 260-264 °C (decomposition) | [5] |
| ¹H NMR (DMSO-d₆, δ) | 11.60 (br peak, 1H), 8.07 (d, J=8.28 Hz, 2H), 7.70 (d, J=8.25 Hz, 2H) | [2] |
| ¹³C NMR (DMSO-d₆, δ) | 155.8 (br peak), 136.9, 130.6, 129.7, 124.1 | [2] |
| IR (KBr, νₘₐₓ/cm⁻¹) | 3385 (br), 1645 (mid), 1634 (mid) | [2] |
Biological Activity and Potential Applications
While comprehensive biological screening data for 5-(4-chlorophenyl)-1H-tetrazole is limited in the public domain, the tetrazole scaffold is a well-established pharmacophore. The biological activities of various derivatives of 5-(4-chlorophenyl)-1H-tetrazole have been investigated, suggesting potential therapeutic applications for this class of compounds.
Anticancer Activity of Derivatives
Derivatives of 5-(4-chlorophenyl)-1H-tetrazole have been explored for their potential as anticancer agents. One study designed a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles, which can be considered derivatives of a 1-substituted 5-(4-chlorophenyl)-1H-tetrazole core, as microtubule destabilizers.
| Compound ID | Modification of Core Structure | Target Cell Line | IC₅₀ (µM) | Reference |
| 6-31 | 1-(2-methylphenyl)-5-[4-(3,5-dimethoxyphenyl)piperazine-1-carbonyl]-1H-tetrazole | SGC-7901 (gastric cancer) | 0.090 | [6] |
| A549 (lung cancer) | 0.120 | [6] | ||
| HeLa (cervical cancer) | 0.650 | [6] |
These derivatives were found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]
Enzyme Inhibition by Derivatives
A derivative of 5-(4-chlorophenyl)-1H-tetrazole has been identified as a potent inhibitor of S-nitrosoglutathione reductase (GSNOR), an enzyme implicated in respiratory diseases like COPD.
| Compound ID | Modification of Core Structure | Target Enzyme | IC₅₀ (nM) | Reference |
| 30 | 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole | GSNOR | <15 | [7] |
This compound demonstrated good oral bioavailability and efficacy in a cigarette smoke-induced mouse model of COPD.[7]
Corrosion Inhibition
5-(4-chlorophenyl)-1H-tetrazole has been investigated as a corrosion inhibitor for mild steel in acidic environments, a relevant application in the oil and gas industry.
| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) | Reference |
| 100 | 85.3 | [8] |
| 200 | 89.1 | [8] |
| 300 | 91.2 | [8] |
| 400 | 92.6 | [8] |
| 500 | 93.8 | [8] |
The compound acts as a mixed-type inhibitor, and its adsorption on the steel surface follows the Langmuir adsorption isotherm.[8]
Experimental Protocol for Biological Evaluation: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Materials:
-
Cells to be tested (e.g., cancer cell lines)
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
5-(4-chlorophenyl)-1H-tetrazole (or its derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 5-(4-chlorophenyl)-1H-tetrazole in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly with a pipette or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Conclusion
5-(4-chlorophenyl)-1H-tetrazole is a readily accessible compound through established synthetic methodologies, primarily the [3+2] cycloaddition of 4-chlorobenzonitrile and an azide source. While the specific historical details of its discovery are not prominent, the broader history of tetrazole chemistry is rich and has led to significant applications in various scientific fields. Although comprehensive biological data for the parent compound is sparse, its derivatives have shown significant promise as anticancer agents and enzyme inhibitors, highlighting the therapeutic potential of the 5-(4-chlorophenyl)-1H-tetrazole scaffold. Further investigation into the biological activities of the core compound is warranted to fully elucidate its potential in drug discovery and development. This guide provides a foundational resource for researchers interested in exploring this versatile chemical entity.
References
- 1. 5-(4-chlorophenyl)-1H-tetrazole | 16687-61-9 | Benchchem [benchchem.com]
- 2. scielo.org.za [scielo.org.za]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-(4-chlorophenyl)-1H-tetrazole sigma-aldrich | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole | 303144-84-5 | Benchchem [benchchem.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. 5-(4-Chlorophenyl)-1H-tetrazole | C7H5ClN4 | CID 257758 - PubChem [pubchem.ncbi.nlm.nih.gov]
